molecular formula C14H16O3 B1315983 Benzyl 4-oxocyclohexanecarboxylate CAS No. 62596-26-3

Benzyl 4-oxocyclohexanecarboxylate

Cat. No. B1315983
Key on ui cas rn: 62596-26-3
M. Wt: 232.27 g/mol
InChI Key: AMDOCFYEPPIDNK-UHFFFAOYSA-N
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Patent
US07465779B2

Procedure details

To an acetone solution containing 12.0 g (84.4 mmol) of 4-ketocyclohexane carboxylic acid and 4.7 g (33.8 mmol) of potassium carbonate, 17.3 g (101.3 mmol) of benzyl bromide was added at room temperature. Next, this was agitated at 60° C. for 3 hours. After the reaction ended, crude product was obtained, and after potassium carbonate was removed by filtration and acetone was evaporated, the crude product was purified by silica gel column chromatography, and 16.5 g of 4-ketocyclohexane carboxylic acid phenylmethyl ester was obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[C:18]1([CH2:17][O:9][C:8]([CH:5]2[CH2:6][CH2:7][C:2](=[O:1])[CH2:3][CH2:4]2)=[O:10])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)O
Name
Quantity
4.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Next, this was agitated at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
CUSTOM
Type
CUSTOM
Details
crude product was obtained
CUSTOM
Type
CUSTOM
Details
after potassium carbonate was removed by filtration and acetone
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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